molecular formula C10H18O B13777943 1-Tert-butyl-7-oxa-bicyclo[4.1.0]heptane CAS No. 7583-74-6

1-Tert-butyl-7-oxa-bicyclo[4.1.0]heptane

Cat. No.: B13777943
CAS No.: 7583-74-6
M. Wt: 154.25 g/mol
InChI Key: YMFPKAVXZRTGRZ-UHFFFAOYSA-N
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Description

1-Tert-butyl-7-oxa-bicyclo[410]heptane is a bicyclic organic compound with the molecular formula C10H18O It is characterized by a tert-butyl group attached to a seven-membered ring containing an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl-7-oxa-bicyclo[4.1.0]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl alcohol with a suitable epoxide in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to form the bicyclic structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation to ensure the compound’s high purity and yield. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-7-oxa-bicyclo[4.1.0]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-Tert-butyl-7-oxa-bicyclo[4.1.0]heptane has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Tert-butyl-7-oxa-bicyclo[4.1.0]heptane exerts its effects involves interactions with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The presence of the tert-butyl group can enhance the compound’s stability and binding affinity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

  • tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
  • tert-Butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • tert-Butyl 1,6-dimethyl-7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate

Uniqueness: 1-Tert-butyl-7-oxa-bicyclo[4.1.0]heptane is unique due to its specific bicyclic structure and the presence of an oxygen atom within the ring. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and physical properties.

Properties

CAS No.

7583-74-6

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

1-tert-butyl-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C10H18O/c1-9(2,3)10-7-5-4-6-8(10)11-10/h8H,4-7H2,1-3H3

InChI Key

YMFPKAVXZRTGRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C12CCCCC1O2

Origin of Product

United States

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